Trimethyl(vinylbenzyl)ammonium chloride Trimethyl(vinylbenzyl)ammonium chloride
Brand Name: Vulcanchem
CAS No.: 26616-35-3
VCID: VC3711418
InChI: InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1
SMILES: C[N+](C)(C)CC1=CC=CC=C1C=C
Molecular Formula: C12H18N+
Molecular Weight: 176.28 g/mol

Trimethyl(vinylbenzyl)ammonium chloride

CAS No.: 26616-35-3

Cat. No.: VC3711418

Molecular Formula: C12H18N+

Molecular Weight: 176.28 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl(vinylbenzyl)ammonium chloride - 26616-35-3

Specification

CAS No. 26616-35-3
Molecular Formula C12H18N+
Molecular Weight 176.28 g/mol
IUPAC Name (2-ethenylphenyl)methyl-trimethylazanium
Standard InChI InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1
Standard InChI Key SVBDYAHXVSJABF-UHFFFAOYSA-N
SMILES C[N+](C)(C)CC1=CC=CC=C1C=C
Canonical SMILES C[N+](C)(C)CC1=CC=CC=C1C=C

Introduction

Chemical Structure and Properties

Trimethyl(vinylbenzyl)ammonium chloride, also known as (AR-VINYLBENZYL)TRIMETHYLAMMONIUM CHLORIDE, is a quaternary ammonium salt with the chemical formula C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol . The compound features a vinylbenzyl group attached to a trimethylammonium chloride moiety, creating a structure that facilitates radical polymerization and confers cationic properties.

Physical Properties

The physical properties of trimethyl(vinylbenzyl)ammonium chloride are summarized in the following table:

PropertyValueSource
Physical AppearanceWhite crystalline powder
CAS Number26616-35-3
Molecular FormulaC₁₂H₁₈ClN
Molecular Weight211.73 g/mol
Melting Point240°C (decomposition)
Boiling Point344.02°C (estimate)
Density1.0500 g/cm³ (estimate)

The compound is structurally designed to participate in polymerization reactions, with the vinyl group serving as the reactive site for chain formation while the quaternary ammonium portion contributes cationic properties to the resulting polymers.

Chemical Characteristics

Trimethyl(vinylbenzyl)ammonium chloride exhibits characteristics typical of quaternary ammonium compounds, including water solubility and ionic interactions. The vinyl group attached to the benzyl moiety enables the compound to undergo radical polymerization reactions, forming homopolymers and copolymers with a variety of comonomers. The positive charge on the nitrogen atom makes this compound particularly useful for applications requiring cationic interactions.

Synthesis and Preparation Methods

Trimethyl(vinylbenzyl)ammonium chloride can be synthesized through several routes, with the most common involving quaternization reactions.

Synthetic Pathways

One established synthetic route involves the copolymerization of 4-vinylbenzyl chloride and acrylonitrile, followed by quaternization with trimethylamine. This process creates the quaternary ammonium salt structure that characterizes the compound. The process typically requires controlled reaction conditions to ensure proper formation of the desired product.

Industrial Production

Industrial production of trimethyl(vinylbenzyl)ammonium chloride employs large-scale polymerization and quaternization processes. These manufacturing methods often utilize continuous reactors and optimized reaction conditions to maximize yield and purity. The polymerization may be conducted in bulk or solution, followed by purification steps to remove unreacted monomers and byproducts.

Applications and Uses

Trimethyl(vinylbenzyl)ammonium chloride has diverse applications across multiple scientific and industrial fields due to its unique chemical structure and properties.

Polymer Science Applications

In polymer science, trimethyl(vinylbenzyl)ammonium chloride serves as a valuable monomer for creating cationic polymers with specialized functions. Its ability to undergo radical polymerization makes it suitable for preparing homopolymers and copolymers with distinct properties.

Several specific polymer applications include:

  • Synthesis of poly(AMA-DVB-VBTA) monolith columns used for solid-phase microextraction in analytical chemistry

  • Preparation of anion exchange membranes for lignin oxidizing electrolyzers, where the compound provides anion exchange functionality to copolymer membranes

  • Development of novel homo and block copolymers for non-viral DNA delivery systems

Biomedical Research

In the biomedical field, trimethyl(vinylbenzyl)ammonium chloride has gained attention for its potential in creating materials for gene delivery and other therapeutic applications. Research has demonstrated that polymers based on this compound can form complexes with DNA, creating structures suitable for gene delivery applications .

Researchers have investigated poly(vinyl benzyl trimethylammonium chloride) homo and block copolymers for their ability to form complexes with linear DNA. These complexes, known as polyplexes, typically range in size from 80-300 nm, with surface potential varying from negative to positive depending on the amino-to-phosphate groups (N/P) ratio .

Industrial Applications

The industrial applications of trimethyl(vinylbenzyl)ammonium chloride include:

  • Water treatment - used as flocculants and coagulants in water purification processes

  • Papermaking - utilized to improve paper properties

  • Textile treatment - employed in fabric finishing

  • Coatings - incorporated into protective and functional coatings

  • Adhesives and binders - used in formulations requiring ionic interactions

Recent Research Findings

Gene Delivery Vector Research

Recent scientific investigations have focused on the potential of trimethyl(vinylbenzyl)ammonium chloride-based polymers as gene delivery vectors. A study published in The Journal of Physical Chemistry B examined the use of novel homo and block copolymers based on poly(vinyl benzyl trimethylammonium chloride) for DNA delivery applications .

The research findings indicated that these polymers could effectively form complexes with linear DNA, as demonstrated through light scattering, zeta potential, and ethidium bromide fluorescence quenching measurements. The resulting polyplexes exhibited sizes in the range of 80-300 nm, with surface potentials that transitioned from negative to positive depending on the N/P ratio .

Polyplex Stability Studies

The stability of polyplexes formed from trimethyl(vinylbenzyl)ammonium chloride-based polymers has been monitored through changes in their hydrodynamic parameters in the presence of salt. This research provides valuable insights into the potential of these materials for biological applications, particularly in environments with varying ionic strengths .

Structure-Property Relationships

Studies have examined how factors such as molar mass, content, and chemical structure of polycationic moieties affect the formation, structure, and stability of polyplexes. Additionally, the presence of hydrophilic blocks, such as poly[oligo(ethylene glycol) methacrylate], has been investigated for its impact on DNA complexation and the effectiveness of polymer systems to shrink and pack DNA .

This research has revealed the importance of polymer design in creating effective gene delivery systems, highlighting how structural modifications can influence the interaction with DNA and the resulting properties of the complexes.

Comparison with Similar Compounds

Property Comparison

The following table compares trimethyl(vinylbenzyl)ammonium chloride with benzyltrimethylammonium chloride, a closely related compound:

PropertyTrimethyl(vinylbenzyl)ammonium chlorideBenzyltrimethylammonium chloride
Molecular FormulaC₁₂H₁₈ClNC₁₀H₁₆ClN
Molecular Weight211.73 g/mol185.70 g/mol
Melting Point240°C (decomposition)239.0°C
StructureContains vinylbenzyl groupContains benzyl group without vinyl substituent
Polymerization CapabilityCan undergo radical polymerizationLimited polymerization capability
Major ApplicationsGene delivery, anion exchange membranes, water treatmentPhase-transfer catalyst, antimicrobial agent

While benzyltrimethylammonium chloride is soluble in water (800 g/L) and also soluble in ethanol and butanol, with slight solubility in butyl phthalate and tributyl phosphate , trimethyl(vinylbenzyl)ammonium chloride's primary advantage lies in its ability to participate in polymerization reactions due to its vinyl functionality.

Future Research Directions

Research on trimethyl(vinylbenzyl)ammonium chloride continues to evolve, with several promising directions for future investigation:

Advanced Biomedical Applications

The potential of trimethyl(vinylbenzyl)ammonium chloride-based polymers for gene delivery and other biomedical applications remains an active area of research. Future studies may focus on optimizing polymer structures to enhance transfection efficiency, reduce cytotoxicity, and improve targeting capabilities.

Sustainable Materials Development

The use of this compound in developing sustainable materials, such as improved anion exchange membranes for fuel cells and other energy applications, represents another promising research direction. Innovations in this area could contribute to advancements in clean energy technologies.

Novel Polymer Architectures

Exploring new polymerization techniques and creating novel polymer architectures based on trimethyl(vinylbenzyl)ammonium chloride could lead to materials with enhanced properties and expanded applications. This includes developing controlled radical polymerization methods to create well-defined polymers with precise structures.

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